molecular formula C21H25ClN2O4S B3990475 2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B3990475
M. Wt: 437.0 g/mol
InChI Key: VDAHKONWHCYYRE-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a chlorophenyl ring, an amino group linked to a methylphenyl ring, and an oxolan-2-ylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the sulfonyl chloride derivative of the 4-chlorophenyl ring This intermediate is then reacted with the appropriate amine to form the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process typically includes rigorous purification steps such as recrystallization, distillation, and chromatography to achieve the desired product quality. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and acetamide groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)sulfonyl]acetamide: Lacks the oxolan-2-ylmethyl and methylphenyl groups, resulting in different chemical properties and applications.

    N-(oxolan-2-ylmethyl)acetamide: Does not contain the sulfonyl and chlorophenyl groups, leading to distinct reactivity and uses.

Uniqueness

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-16-4-6-17(7-5-16)14-24(15-21(25)23-13-19-3-2-12-28-19)29(26,27)20-10-8-18(22)9-11-20/h4-11,19H,2-3,12-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAHKONWHCYYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide
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